ALDH3A1 Inhibition: 2-(1-Pentynyl)benzaldehyde Demonstrates Moderate Potency Compared to Class Members
In a direct spectrophotometric assay measuring inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 2-(1-pentynyl)benzaldehyde exhibited an IC50 of 2.1 µM (2100 nM) following a 1-minute preincubation [1]. This value is 47-fold lower (more potent) than the IC50 of >100 µM reported for the close analog 2-(1-butynyl)benzaldehyde under similar assay conditions [2].
| Evidence Dimension | Inhibition of human ALDH3A1 enzyme |
|---|---|
| Target Compound Data | IC50 = 2.1 µM (2100 nM) |
| Comparator Or Baseline | 2-(1-Butynyl)benzaldehyde; IC50 > 100 µM |
| Quantified Difference | ≥ 47.6-fold lower IC50 for target compound |
| Conditions | Human ALDH3A1-mediated oxidation of benzaldehyde, 1 min preincubation, spectrophotometric analysis |
Why This Matters
This quantitative potency difference informs selection for ALDH3A1 inhibitor development or studies requiring modulation of this detoxification enzyme.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994) - IC50 for human ALDH3A1. View Source
- [2] BindingDB. BDBM50447075 (CHEMBL1729716) - IC50 for human ALDH3A1. View Source
